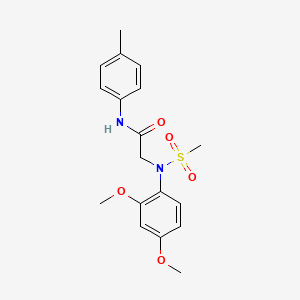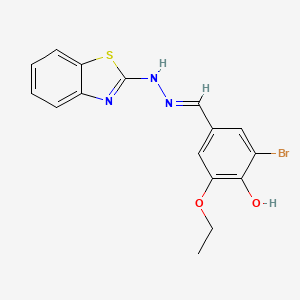
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone, also known as BEHB, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. BEHB belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=).
Mecanismo De Acción
The exact mechanism of action of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in cancer cell growth and survival. 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been found to inhibit the expression of various proteins that are involved in angiogenesis, such as vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been found to have minimal toxicity in normal cells, but has potent cytotoxic effects on cancer cells. In addition, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to inhibit tumor growth in animal models of cancer. 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been found to have anti-inflammatory effects, which may contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is its selectivity for cancer cells, which allows for targeted therapy with minimal side effects. However, one limitation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and administration route of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone for use in humans.
Direcciones Futuras
There are several future directions for research on 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone. One area of interest is the development of more effective formulations of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone, which can help to identify patients who are most likely to benefit from this therapy. Finally, more studies are needed to determine the safety and efficacy of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone in humans, which can pave the way for its use as a novel anticancer agent.
Métodos De Síntesis
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-bromo-4-hydroxybenzaldehyde with ethyl bromoacetate to form 3-bromo-5-ethoxy-4-hydroxybenzaldehyde. This intermediate compound is then reacted with 2-aminothiophenol to yield 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone (3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone).
Aplicaciones Científicas De Investigación
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has also been shown to induce apoptosis (cell death) in cancer cells, while having minimal effect on normal cells. In addition, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Propiedades
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-bromo-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-2-22-13-8-10(7-11(17)15(13)21)9-18-20-16-19-12-5-3-4-6-14(12)23-16/h3-9,21H,2H2,1H3,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQMERLTOMYPO-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-bromo-5-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6132278.png)
![1-butyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6132280.png)
![(1S*,4S*)-2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6132284.png)

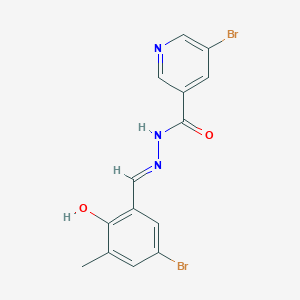
![methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate](/img/structure/B6132306.png)
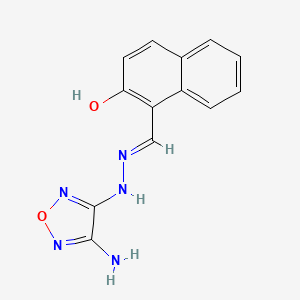
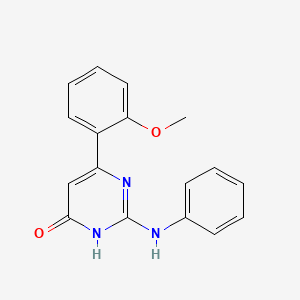
![2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6132321.png)
![N-(2-furylmethyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B6132323.png)
![3-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6132332.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B6132354.png)
